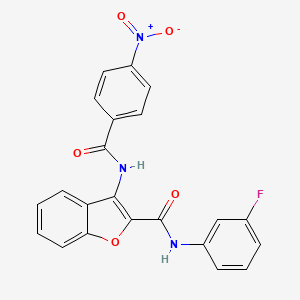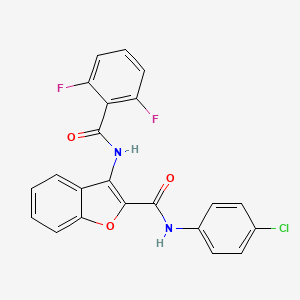
3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, or 3-BNF-NC, is a novel benzofuran-based scaffold that has been studied for its potential applications in medicinal chemistry. This scaffold has been shown to have a wide range of biological activities and has been used in several studies to investigate its potential as a therapeutic agent. 3-BNF-NC has been studied for its ability to modulate several biological pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). Its ability to modulate these pathways has led to the development of several potential therapeutic applications for 3-BNF-NC.
科学研究应用
3-BNF-NC has been studied for its potential applications in medicinal chemistry. It has been used in several studies to investigate its ability to modulate several biological pathways, including the inhibition of cyclooxygenase-2 (3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide) and the activation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). In addition, 3-BNF-NC has been studied for its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer.
作用机制
The mechanism of action of 3-BNF-NC is not yet fully understood. However, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide), which is an enzyme involved in the production of pro-inflammatory molecules. Additionally, 3-BNF-NC has been shown to activate the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which is believed to be involved in the regulation of several cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
3-BNF-NC has been studied for its potential to modulate several biochemical and physiological processes. In vitro studies have demonstrated that 3-BNF-NC is able to inhibit the production of pro-inflammatory molecules, such as prostaglandins, and can also activate the nuclear receptor PPARγ. Additionally, 3-BNF-NC has been shown to inhibit the proliferation of cancer cells in vitro and has been demonstrated to have anti-inflammatory effects in animal models.
实验室实验的优点和局限性
The synthesis of 3-BNF-NC is a simple and efficient method that can be used in the laboratory. Additionally, 3-BNF-NC has been demonstrated to be an effective inhibitor of cyclooxygenase-2 (3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide) and an activator of the nuclear receptor PPARγ. However, the mechanism of action of 3-BNF-NC is not yet fully understood and further research is needed to elucidate its potential therapeutic applications.
未来方向
The potential therapeutic applications of 3-BNF-NC are numerous and further research is needed to fully understand its mechanism of action and its potential therapeutic uses. Future research should focus on elucidating the mechanism of action of 3-BNF-NC and exploring its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer. Additionally, further research should focus on the development of novel synthetic methods for the synthesis of 3-BNF-NC and its derivatives. Finally, further studies should be conducted to investigate the potential pharmacological interactions of 3-BNF-NC with other drugs and its potential toxicity.
合成方法
The synthesis of 3-BNF-NC has been achieved through a multi-step process. The first step involves the condensation of 1-benzofuran-2-carboxylic acid with 4-nitrophenyl isocyanate to form the intermediate 3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide. This intermediate is then treated with hydrochloric acid to form the desired product. The synthesis of 3-BNF-NC has been demonstrated to be a simple and efficient method that can be used in the laboratory.
属性
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-23(20-13-14-5-1-3-7-18(14)32-20)26-21-17-6-2-4-8-19(17)33-22(21)24(29)25-15-9-11-16(12-10-15)27(30)31/h1-13H,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZNKSMDFDGAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzofuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6489904.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B6489922.png)
![3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489924.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B6489934.png)
![1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489945.png)
![N-{2-[(4-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6489951.png)

![N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489974.png)
![N-{2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6489988.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B6489989.png)
![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489990.png)
![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6489997.png)
![N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6490003.png)